2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-22-17-16(18(27)23(2)19(22)28)25(10-14(20)26)15(21-17)11-24-8-7-12-5-3-4-6-13(12)9-24/h3-6H,7-11H2,1-2H3,(H2,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZMVNGDUCZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
CCG-29097, also known as 2-[8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process involved in various pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions.
Mode of Action
CCG-29097 inhibits the nuclear accumulation of MRTF-A, thereby suppressing the transcriptional regulation mediated by Rho/SRF. This inhibition disrupts Rho signaling, which is essential for various cellular functions. The S-isomer of CCG-1423, a stereoisomer of CCG-29097, has been found to exhibit higher inhibitory effects on the cellular events triggered by MRTF-A activation.
Biochemical Pathways
It is known that the compound interferes with the rho/srf-mediated transcriptional regulation. This disruption can affect various cellular functions and pathways, potentially influencing processes such as cell migration, tissue fibrosis, and atherosclerosis.
Result of Action
The inhibition of MRTF-A by CCG-29097 results in the suppression of several pathological processes. These include the migration of cancer cells, the development of tissue fibrosis, and the formation of atherosclerotic lesions. The compound’s action also leads to changes in the actin cytoskeleton and mitochondria.
Biologische Aktivität
The compound 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide (CAS Number: 851938-29-9) is a complex organic molecule that integrates a purine core with isoquinoline derivatives. This structure suggests potential interactions with various biological targets, particularly in neurological contexts. Given its unique pharmacophore, this article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 382.424 g/mol. The structure features a 1,3-dimethyl-2,6-dioxopurine moiety, which is known for its biological significance in modulating signaling pathways and influencing neurotransmitter systems.
Research indicates that compounds similar to This compound exhibit significant biological activities through various mechanisms:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown potent inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE increases acetylcholine levels in the brain, potentially improving cognitive function .
- Monoamine Oxidase Inhibition : The compound may also interact with monoamine oxidases (MAOs), which are involved in the breakdown of neurotransmitters. Inhibiting MAOs can enhance mood and cognitive function by increasing neurotransmitter availability .
- Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier (BBB) is crucial for any neuroactive compound. Preliminary studies suggest that this compound can effectively penetrate the BBB, making it a potential candidate for treating neurodegenerative diseases .
In Vitro Studies
In vitro studies have shown that compounds structurally related to This compound possess significant biological activity:
| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| Compound 3e | 0.28 | 0.91 | 2.81 |
| Compound 49 | N/A | N/A | 0.0029 |
These values indicate that certain derivatives exhibit strong inhibitory effects on AChE and MAO-B enzymes .
Case Studies
Several case studies have investigated the efficacy of compounds similar to This compound :
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds exhibiting similar structures have demonstrated improvements in memory and cognitive function due to their dual inhibition of AChE and MAOs .
- Neuroprotection : Studies have indicated that these compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The purine-2,6-dione core is a common motif in neuroactive and anti-inflammatory agents. Key structural variations occur at position 7 (alkyl/acyl chains) and position 8 (heterocyclic or aromatic substituents), which critically influence target affinity and pharmacokinetics. Below is a comparative analysis of analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations
Substituent Effects on Target Specificity: TRPA1 Antagonism: HC-030031 and CHEM-5861528 feature aromatic substituents (isopropylphenyl, butylphenyl) at position 8, which enhance hydrophobic interactions with TRPA1 channels. Their IC50 values (4–10 µM) highlight moderate potency . MAO-B Inhibition: Compound 5 () replaces the aromatic group with a methylcarbamothioyl amino moiety, shifting activity toward MAO-B inhibition (28%) and neuroprotection . PDE Inhibition: Compound 869 () incorporates a 4-tert-butylphenyl group, enabling pan-PDE inhibition and anti-fibrotic effects in lung disease models .
Impact of Heterocyclic Substitutions: The target compound’s 3,4-dihydroisoquinolin-2-ylmethyl group introduces a rigid, bicyclic structure that may enhance blood-brain barrier penetration compared to HC-030031’s simpler aryl group. This could position it for central nervous system applications.
Polar groups (e.g., methylcarbamothioyl in Compound 5) may enhance solubility but limit bioavailability .
Neuroprotective and MAO-B Inhibitory Agents
TRPA1 Antagonists in Inflammation
PDE Inhibitors in Fibrosis
- Compound 869 : Suppresses fibrosis via pan-PDE inhibition, highlighting the therapeutic versatility of purine-2,6-dione derivatives .
Q & A
What are the standard synthetic routes for 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide, and how can purity be optimized?
Basic Research Question
The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling the purine core with functionalized isoquinoline derivatives using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base (e.g., triethylamine). Reaction conditions often require precise temperature control (e.g., reflux in ethanol or dimethyl sulfoxide) and pH adjustments to minimize side reactions. Purification is achieved through crystallization from solvents like ethanol or dimethyl sulfoxide, with yields ranging from 75% to 85% under optimized conditions . Purity (>95%) is confirmed via HPLC and elemental analysis.
Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers indicate successful synthesis?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Signals for the acetamide group (δ ~2.1–2.3 ppm for CH₃, δ ~170–175 ppm for carbonyl carbons) and isoquinoline protons (aromatic δ ~6.8–8.2 ppm) confirm structural integrity.
- FTIR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~3200–3350 cm⁻¹ (N-H stretching) validate functional groups.
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~391.5) confirm molecular formula consistency .
How can computational methods like quantum chemical calculations improve synthesis efficiency?
Advanced Research Question
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path search algorithms optimize solvent effects, activation energies, and regioselectivity. Computational models also identify optimal conditions (e.g., pH, temperature) for coupling reactions, as demonstrated in studies combining computational and experimental workflows to achieve >90% yield in similar purine derivatives .
What strategies address discrepancies in reported biological activities of this compound across studies?
Advanced Research Question
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities. To resolve this:
- Standardize Assays : Use consistent cell viability protocols (e.g., MTT assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Purity Validation : Employ orthogonal analytical methods (HPLC, LC-MS) to exclude confounding byproducts.
- Meta-Analysis : Cross-reference data from peer-reviewed studies to identify trends in structure-activity relationships .
What are the solubility and stability profiles of this compound under varying conditions?
Basic Research Question
The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged light exposure (>48 hours) or acidic conditions (pH <5), necessitating storage at –20°C in inert atmospheres. Solubility can be enhanced via co-solvents (e.g., PEG-400) or salt formation, as reported for structurally analogous purine derivatives .
How does the compound’s structural complexity influence regioselectivity during synthesis, and what methods mitigate byproduct formation?
Advanced Research Question
The purine core’s electron-deficient C8 position favors nucleophilic substitution with the isoquinoline moiety. However, competing reactions at the N7 or N9 positions can generate regioisomers. Strategies to improve selectivity include:
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl groups).
- Catalytic Optimization : Employ Pd-mediated cross-coupling to direct substitutions.
- Chromatographic Separation : Use reverse-phase HPLC to isolate the desired regioisomer, as described in multi-step syntheses of related purine-acetamide hybrids .
How can design of experiments (DoE) methodologies optimize reaction parameters for scalable synthesis?
Advanced Research Question
DoE frameworks (e.g., factorial designs) systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design reduced reaction time by 40% in a similar purine synthesis by identifying optimal ethanol/water ratios and reflux durations. Response surface models further predict interactions between variables, enabling robust process scalability .
What are the challenges in elucidating the compound’s metabolic pathways, and how can isotopic labeling address them?
Advanced Research Question
Metabolic studies face challenges due to the compound’s low bioavailability and rapid hepatic clearance. Stable isotope labeling (e.g., ¹³C or ¹⁵N at the acetamide group) enables tracking via mass spectrometry. Microsomal incubation assays (using human liver microsomes) combined with LC-MS/MS have identified cytochrome P450-mediated oxidation as a primary metabolic route in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
